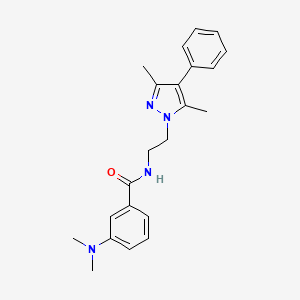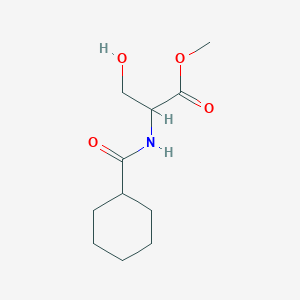![molecular formula C17H18FNO4 B2504477 3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-16-7](/img/structure/B2504477.png)
3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione" is a derivative of the dioxaspiro[5.5]undecane family, which is known for its potential pharmacological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activity, which warrants a comprehensive analysis.
Synthesis Analysis
The synthesis of related dioxaspiro[5.5]undecane derivatives has been explored in the literature. For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized to study their anticonvulsant activity . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds typically involve multi-step synthetic routes that may include the formation of amide or sulfonamide bonds, which are known to influence the biological activity of these molecules .
Molecular Structure Analysis
The molecular structure of dioxaspiro derivatives can be quite complex, and their analysis is crucial for understanding their properties. A related compound, 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was characterized using various techniques including X-ray diffraction, which revealed that it belongs to the triclinic system . The geometrical structure was also optimized using density functional theory (DFT), and the vibrational frequencies were calculated, showing consistency with observed data . These methods are likely applicable to the compound and would provide valuable insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of the dioxaspiro[5.5]undecane derivatives can be inferred from their functional groups. The presence of an amide bond, as seen in some of the synthesized compounds, suggests moderate protective effects in seizure-induced models . The amino and methylene groups in the compound's structure may also participate in various chemical reactions, potentially leading to the formation of new bonds or the modification of existing ones, which could alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the related compound characterized by X-ray diffraction analysis had a density of 1.331 g/cm³ . The electronic absorption spectra, studied with time-dependent DFT, showed good agreement with experimental data, indicating that theoretical methods can reliably predict the properties of these molecules . The compound "this compound" would likely exhibit similar properties, which could be elucidated through experimental and theoretical characterization.
科学的研究の応用
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing novel spiro compounds, including those containing the 1,5-dioxaspiro[5.5]undecane-2,4-dione moiety. These compounds are synthesized and analyzed using X-ray single-crystal diffraction, IR, and elemental analysis to determine their crystal structures and properties (Zeng et al., 2010). Such studies lay the groundwork for further applications of these compounds in various fields of chemistry and materials science.
Electrochemical Applications
Investigations into the redox behavior of a series of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media have been reported, highlighting the electrochemical versatility of spiro compounds related to 3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. These studies provide insights into their potential applications in electrochemical devices or as electroactive materials in organic electronics (G. Abou-Elenien et al., 1991).
Antimicrobial Activity
Some derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione have been evaluated for their antimicrobial activity, showing promise as potential antimicrobial agents. The synthesized compounds displayed interesting activity against both Gram-positive and Gram-negative bacteria, as well as fungi, which could be valuable in developing new antimicrobial drugs (M. Ghorab et al., 2017).
Materials Science
Research into the dynamic mechanical properties of organic hybrids containing chlorinated polyethylene and hindered phenol derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione has been conducted. This work explores the potential of these compounds in enhancing the properties of polymer materials, suggesting applications in improving the durability and performance of plastics (Chifei Wu et al., 2001).
特性
IUPAC Name |
3-[(2-fluoro-5-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-11-5-6-13(18)14(9-11)19-10-12-15(20)22-17(23-16(12)21)7-3-2-4-8-17/h5-6,9-10,19H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUUDADZQPGGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

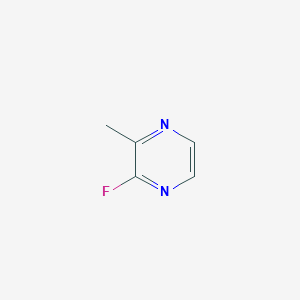
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)
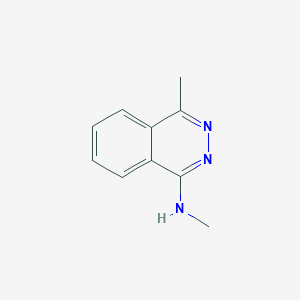
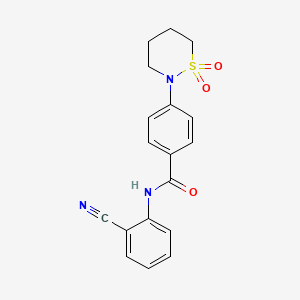
![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
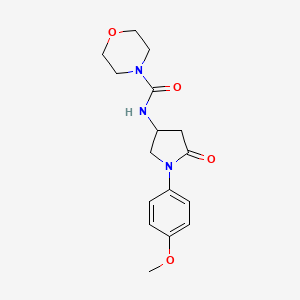
![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)
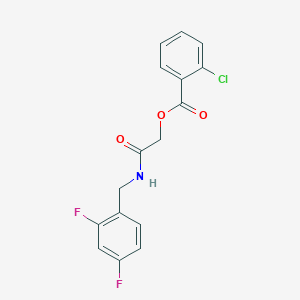
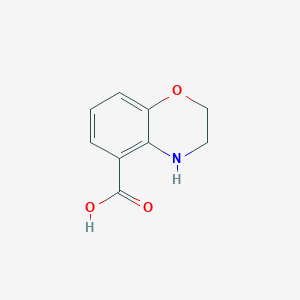
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)

